molecular formula C29H26ClF3N4S2 B11504649 10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine

10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B11504649
M. Wt: 587.1 g/mol
InChI Key: WXBYZGYRDCNTJC-UHFFFAOYSA-N
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Description

10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the thiazole ring, piperazine moiety, and trifluoromethyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The piperazine and thiazole rings are then incorporated via nucleophilic substitution reactions. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted phenothiazine compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of other complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s pharmacological potential is being investigated for the development of new therapeutic agents.

    Industry: Its chemical stability and reactivity make it suitable for use in materials science and the development of advanced materials.

Mechanism of Action

The mechanism of action of 10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine involves interactions with specific molecular targets and pathways. The phenothiazine core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine and thiazole moieties contribute to the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and thiazole moieties but differs in the overall structure and functional groups.

    3-(piperazin-1-yl)-1,2-benzothiazole: Contains the piperazine and thiazole moieties but lacks the phenothiazine core and trifluoromethyl group.

Uniqueness

10-(3-{4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenothiazine core contributes to its pharmacological potential.

Properties

Molecular Formula

C29H26ClF3N4S2

Molecular Weight

587.1 g/mol

IUPAC Name

10-[3-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C29H26ClF3N4S2/c30-22-9-6-20(7-10-22)23-19-38-28(34-23)36-16-14-35(15-17-36)12-3-13-37-24-4-1-2-5-26(24)39-27-11-8-21(18-25(27)37)29(31,32)33/h1-2,4-11,18-19H,3,12-17H2

InChI Key

WXBYZGYRDCNTJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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